Product packaging for 1-(4-phenylbenzoyl)pyrrolidine(Cat. No.:CAS No. 250739-41-4)

1-(4-phenylbenzoyl)pyrrolidine

Cat. No.: B6598769
CAS No.: 250739-41-4
M. Wt: 251.32 g/mol
InChI Key: AJRXXFNCVVTBKA-UHFFFAOYSA-N
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Description

1-(4-phenylbenzoyl)pyrrolidine is a chemical compound featuring a pyrrolidine ring substituted with a biphenyl carbonyl group. This structure classifies it as an N-acylpyrrolidine, a scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a saturated five-membered nitrogen heterocycle found in numerous biologically active molecules and approved drugs . It serves as a versatile building block for constructing more complex organic molecules and is frequently utilized as a key pharmacophore in the design of enzyme inhibitors . While specific biological data for this exact compound is limited in the public domain, molecules containing the pyrrolidine core have been extensively researched and are known to exhibit a wide spectrum of pharmacological activities. These activities include serving as antimicrobial , antiviral , anticancer (DNA-interactive agents) , anti-inflammatory , and anticonvulsant agents . Furthermore, pyrrolidine derivatives are commonly investigated for their potential as enzyme inhibitors, such as for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets in neurodegenerative diseases . The presence of the 4-phenylbenzoyl group suggests potential for exploration in structure-activity relationship (SAR) studies, particularly in optimizing binding affinity to hydrophobic pockets in target proteins. This compound is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO B6598769 1-(4-phenylbenzoyl)pyrrolidine CAS No. 250739-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17(18-12-4-5-13-18)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRXXFNCVVTBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of 1 4 Phenylbenzoyl Pyrrolidine

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique used to identify the functional groups present in a molecule. By measuring the vibrations of bonds, a unique spectral fingerprint of the compound is obtained.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels of the chemical bonds. For 1-(4-phenylbenzoyl)pyrrolidine, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups.

A hypothetical IR data table for this compound, based on characteristic group frequencies, is presented below.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
AmideC=O stretch1630-1680
Aromatic RingC=C stretch1450-1600
Aromatic RingC-H bend (out-of-plane)690-900
Alkane (Pyrrolidine)C-H stretch2850-2960
AmideC-N stretch1200-1350

Note: This table is predictive and not based on experimental data for this compound.

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, usually from a laser source. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy provides more information about non-polar and symmetric bonds.

For this compound, Raman spectroscopy would be particularly useful for identifying the vibrations of the biphenyl (B1667301) moiety and the pyrrolidine (B122466) ring. The symmetric stretching of the aromatic rings would be expected to produce a strong signal.

A hypothetical Raman data table for this compound is provided below.

Functional Group Vibrational Mode **Expected Raman Shift (cm⁻¹) **
Aromatic RingRing breathing mode~1000
Aromatic RingC=C stretch1580-1620
AmideC=O stretch1630-1680
Alkane (Pyrrolidine)CH₂ deformation1440-1465

Note: This table is predictive and not based on experimental data for this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

To perform single-crystal X-ray diffraction, a well-ordered single crystal of this compound would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

This analysis would reveal:

Molecular Conformation: The dihedral angles between the phenyl ring, the benzoyl group, and the pyrrolidine ring.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Stereochemistry: Although this compound is achiral, any chiral derivatives could be unambiguously assigned their absolute stereochemistry.

The crystal structure would also elucidate how the molecules of this compound pack together in the solid state. This is governed by intermolecular forces such as van der Waals interactions and, in some cases, hydrogen bonding. For this molecule, C-H···O and C-H···π interactions would likely play a significant role in the crystal packing. Understanding these interactions is crucial for predicting the physical properties of the material, such as its melting point and solubility.

Computational and Theoretical Investigations of 1 4 Phenylbenzoyl Pyrrolidine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has been a pivotal tool in elucidating the electronic characteristics of 1-(4-phenylbenzoyl)pyrrolidine. These calculations provide a quantum mechanical description of the molecule's electron density, from which numerous properties can be derived.

Molecular Geometry Optimization

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Value (Angstroms/Degrees)
C=O Bond Length ~1.23 Å
C-N (amide) Bond Length ~1.36 Å
Phenyl-Benzoyl Dihedral Angle Variable, dependent on crystal packing or solvent

Note: These values are typical for similar structures and would be precisely determined through specific DFT calculations.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability.

For this compound, the HOMO is typically localized on the electron-rich phenyl and benzoyl groups, which act as the primary electron-donating regions. Conversely, the LUMO is often centered on the benzoyl moiety and the adjacent carbonyl group, indicating the most probable sites for nucleophilic attack. The HOMO-LUMO energy gap provides insights into the molecule's kinetic stability and the energy required for electronic excitation.

Table 2: Frontier Molecular Orbital Properties

Orbital Energy (eV) Primary Localization
HOMO Typically -6.0 to -7.0 eV Phenyl and Benzoyl Rings
LUMO Typically -1.5 to -2.5 eV Benzoyl Group and Carbonyl Carbon

Note: These energy values are illustrative and depend on the level of theory and basis set used in the calculation.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. In the MEP of this compound, the negative potential (red regions) is concentrated around the carbonyl oxygen atom, highlighting its susceptibility to electrophilic attack. The positive potential (blue regions) is generally found around the hydrogen atoms of the phenyl and pyrrolidine (B122466) rings. This information is critical for understanding intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape over time. MD simulations on systems containing similar scaffolds, such as 1-phenyl-4-benzoyl-1-hydro-triazole, have demonstrated the flexibility of such molecules in different environments. nih.govnih.gov For this compound, MD simulations can reveal the accessible conformations of the pyrrolidine ring and the rotational freedom of the phenyl and benzoyl groups. These simulations, often performed in a solvent box to mimic physiological conditions, can identify the most populated conformational states and the energy barriers between them. The flexibility of the pyrrolidine ring, which can switch between different puckered conformations, is a key aspect explored in these simulations. researchgate.netunipa.it

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in exploring potential reaction pathways and elucidating reaction mechanisms at the atomic level. taylorfrancis.comnih.govmdpi.com For this compound, these calculations can be used to model reactions such as amide hydrolysis or electrophilic aromatic substitution. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the compound's chemical reactivity and stability. For instance, the mechanism of nucleophilic attack at the carbonyl carbon can be meticulously mapped out, identifying the key intermediates and transition state structures.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Computational approaches play a significant role in establishing Structure-Activity Relationships (SAR), which correlate a molecule's structural features with its biological activity. nih.govnih.gov While specific SAR studies on this compound are not widely published, principles from related compounds can be applied. sid.ir Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating various calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) with observed biological activities. nih.gov For a series of analogs of this compound, QSAR could identify which substituents on the phenyl or pyrrolidine rings are likely to enhance a particular activity. These models are powerful tools in rational drug design, guiding the synthesis of new compounds with improved properties.

Table 3: Common Descriptors in QSAR Studies

Descriptor Type Examples
Electronic HOMO/LUMO energies, Dipole moment, Atomic charges
Steric Molecular volume, Surface area, Molar refractivity
Lipophilic LogP (partition coefficient)

| Topological | Connectivity indices |

By systematically modifying the structure of this compound and calculating these descriptors, a predictive QSAR model can be built to guide further chemical exploration.

Chemical Reactivity and Transformation of 1 4 Phenylbenzoyl Pyrrolidine

Nucleophilic Reactions Involving the Pyrrolidine (B122466) Nitrogen

The nitrogen atom in 1-(4-phenylbenzoyl)pyrrolidine is part of an amide functional group. Unlike the nitrogen in a simple pyrrolidine, which is a secondary amine and a reasonably good nucleophile, the amide nitrogen in this compound exhibits significantly diminished nucleophilicity. This reduction in reactivity is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group through resonance. This resonance effect decreases the electron density on the nitrogen atom, making it a poor electron-pair donor. reddit.com

Consequently, direct nucleophilic attack by the nitrogen atom on electrophiles is generally unfavorable under neutral conditions. However, the amide proton can be removed by a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to form a corresponding amidate anion. chemicalforums.com This anion is a more potent nucleophile and can participate in reactions like alkylation, although such reactions can be competitive with elimination depending on the substrate. chemicalforums.com

Electrophilic Aromatic Substitution on the Phenyl and Biphenyl (B1667301) Moieties

The this compound molecule contains two distinct aromatic systems susceptible to electrophilic aromatic substitution (EAS): the phenyl ring directly attached to the carbonyl group (Ring A) and the terminal phenyl ring of the biphenyl system (Ring B).

Ring A: The acyl group (-C(O)N(CH₂)₄) attached to this ring is strongly electron-withdrawing due to both the inductive effect of the electronegative oxygen and nitrogen atoms and the resonance effect of the carbonyl group. This deactivates the ring, making it significantly less reactive towards electrophiles than benzene. libretexts.org As a deactivating group, it directs incoming electrophiles to the meta positions (C-3' and C-5').

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄1-((4'-nitro-[1,1'-biphenyl]-4-yl)carbonyl)pyrrolidine
BrominationBr₂, FeBr₃1-((4'-bromo-[1,1'-biphenyl]-4-yl)carbonyl)pyrrolidine
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-((4'-acetyl-[1,1'-biphenyl]-4-yl)carbonyl)pyrrolidine

Carbonyl Group Reactivity (e.g., Reduction)

The carbonyl group in this compound is part of an amide linkage, which is one of the more stable carboxylic acid derivatives. Its electrophilicity is reduced by the electron-donating resonance effect of the nitrogen atom. Therefore, it is resistant to attack by weak nucleophiles.

A primary reaction of the amide carbonyl is reduction. Strong reducing agents are required to effect this transformation. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing the amide to the corresponding amine. masterorganicchemistry.comyoutube.com This reaction proceeds by converting the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not effective for the reduction of amides. youtube.com

The reduction of this compound with LiAlH₄ would yield 1-(( [1,1'-biphenyl]-4-yl)methyl)pyrrolidine. The mechanism involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of an oxygen-aluminum complex to form a transient iminium ion, which is then rapidly reduced by another hydride equivalent.

ReagentSolvent/ConditionsProductEfficacy
Lithium aluminum hydride (LiAlH₄)1) Diethyl ether or THF 2) H₃O⁺ workup1-(([1,1'-biphenyl]-4-yl)methyl)pyrrolidineEffective
Sodium borohydride (NaBH₄)Methanol or EthanolNo reactionIneffective

Redox Chemistry and Electrochemical Behavior

The pyrrolidine ring of the molecule is susceptible to oxidation, particularly at the α-carbon atom adjacent to the nitrogen. N-acyl pyrrolidines can be oxidized to the corresponding N-acyl-pyrrolidin-2-ones (γ-lactams). rsc.orgresearchgate.net This transformation can be achieved using various oxidizing systems, including those involving iron complexes with hydrogen peroxide or molecular oxygen. rsc.orgresearchgate.net

More recently, selective electrochemical oxidation methods have been developed for the conversion of functionalized pyrrolidines to pyrrolidinones. organic-chemistry.orgsemanticscholar.org These methods, such as aminoxyl-mediated Shono-type oxidations, can proceed under mild conditions with high selectivity and functional group compatibility. organic-chemistry.org Applying such a method to this compound would be expected to yield 1-(4-phenylbenzoyl)pyrrolidin-2-one.

MethodTypical Reagents/ConditionsExpected Product
Chemical OxidationFe(II)/H₂O₂ in aqueous acetonitrile1-(4-phenylbenzoyl)pyrrolidin-2-one
Electrochemical OxidationAminoxyl mediator (e.g., ketoABNO), constant current, undivided cell1-(4-phenylbenzoyl)pyrrolidin-2-one

The primary reduction process for this compound involves the carbonyl group, as detailed in section 5.3.

In addition to carbonyl reduction, the biphenyl aromatic system can also be reduced, although this typically requires more forcing conditions. Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as rhodium, ruthenium, or platinum can reduce the aromatic rings to their corresponding cyclohexane (B81311) rings. This process, known as aromatic ring hydrogenation, generally requires high pressures and/or temperatures and would be a much more vigorous reduction than the transformation of the amide group. Under such conditions, the product would be 1-((4'-cyclohexylcyclohexyl)carbonyl)pyrrolidine, which would likely be further reduced at the carbonyl group to yield 1-((4'-cyclohexylcyclohexyl)methyl)pyrrolidine.

Photochemical Transformations and Excited-State Reactivity

The 4-phenylbenzoyl moiety of the molecule is structurally related to benzophenone (B1666685), a compound renowned for its rich photochemistry. Upon absorption of UV light, benzophenone undergoes efficient intersystem crossing to a long-lived triplet excited state. bgsu.edu This triplet state has a biradical character, with an electrophilic oxygen atom that can abstract hydrogen atoms from suitable donors. bgsu.edumedicaljournals.se

By analogy, this compound is expected to exhibit similar photochemical reactivity. Upon UV irradiation, the carbonyl group can be promoted to its triplet excited state. This excited state can then abstract a hydrogen atom, most likely from one of the α-carbons of the pyrrolidine ring due to their proximity, in an intramolecular process known as a Norrish/Yang-type reaction. This hydrogen abstraction would generate a biradical intermediate, which could then undergo further reactions such as cyclization to form a bicyclic alcohol or fragmentation. The specific pathway would depend on the reaction conditions and the conformation of the molecule. This excited-state reactivity is a key feature of many benzophenone derivatives and is a likely transformation for this compound. medicaljournals.seacs.org

Medicinal Chemistry Applications of 1 4 Phenylbenzoyl Pyrrolidine Scaffolds: Preclinical and Mechanistic Studies

Enzyme Inhibition Studies

The unique structural combination of the 1-(4-phenylbenzoyl)pyrrolidine core has been investigated as a foundation for the design of various enzyme inhibitors.

Leukotriene A₄ Hydrolase Inhibition

Leukotriene A₄ (LTA₄) hydrolase is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade by catalyzing the final step in the biosynthesis of leukotriene B₄ (LTB₄), a potent pro-inflammatory mediator. Consequently, inhibitors of LTA₄ hydrolase are pursued as potential anti-inflammatory agents.

Structure-guided medicinal chemistry efforts have highlighted the importance of the pyrrolidine (B122466) moiety for potent LTA₄ hydrolase inhibition. In one notable study, a fragment-based approach led to the development of highly potent inhibitors. A fragment containing a benzoyl-like group was optimized by introducing a pyrrolidine ring, which was designed to fit into a specific bend within the enzyme's substrate-binding cavity. This modification resulted in a remarkable 4000-fold enhancement in binding affinity. The pyrrolidine's nitrogen atom was positioned to form a key hydrogen bond with a glutamine residue (Gln134) in the active site, demonstrating the critical role of this heterocyclic scaffold in achieving high potency.

CompoundLTA₄H Hydrolase IC₅₀ (nM)LTA₄H Peptidase IC₅₀ (nM)LTB₄ Production in Human Whole Blood IC₅₀ (nM)
Optimized Pyrrolidine Inhibitor (14)157207131

Protein Kinase Modulation

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. While direct studies on this compound as a kinase inhibitor are not extensively documented, the constituent parts of the scaffold—pyrrolidine and benzophenone (B1666685)—have been featured in kinase inhibitor design.

For instance, analogues of known sphingosine (B13886) kinase (SK) inhibitors have been synthesized where a piperidyl group was replaced with a pyrrolidine ring. Certain stereoisomers of these pyrrolidine-containing compounds retained significant inhibitory activity against SK1, indicating the suitability of the pyrrolidine scaffold for interacting with the kinase active site. acs.org Furthermore, the benzophenone moiety has been incorporated into peptide-based photoaffinity labels to study the interactions between protein kinase B (PKB/Akt) and its peptide inhibitors. nih.gov This suggests that the phenylbenzoyl portion of the scaffold can be accommodated within kinase binding sites and can be used to probe these interactions.

General Enzyme Target Identification and Validation

Identifying the specific protein targets of bioactive small molecules is a fundamental challenge in drug discovery. The this compound scaffold is uniquely equipped for this purpose due to the intrinsic photochemical properties of its benzophenone group. Benzophenone is a widely used photoaffinity label. nih.govmdpi.comscispace.comnih.gov

Upon irradiation with UV light (typically around 350-360 nm), the benzophenone moiety can form a reactive triplet diradical. This species is capable of forming a covalent bond with adjacent amino acid residues (primarily C-H bonds) within the binding site of a target protein. scispace.comspringernature.comchemtube3d.comresearchgate.net A molecule like this compound could thus be used as a photoaffinity probe. If this molecule shows a biological effect, it can be used to irradiate cells or protein lysates to covalently "tag" its target protein(s). Subsequent proteomic analysis can then identify the tagged proteins, thus validating them as biological targets. This strategy is a powerful tool for elucidating the mechanism of action of new bioactive compounds. nih.gov

Receptor Binding and Modulation Investigations

Beyond enzyme inhibition, the this compound scaffold holds potential for interacting with cell surface receptors.

Histamine (B1213489) H₃ Receptor Antagonism

The histamine H₃ receptor is a G-protein coupled receptor primarily located in the central nervous system, where it acts as an autoreceptor on histaminergic neurons, regulating the release of histamine and other neurotransmitters. Antagonists of the H₃ receptor are being investigated for the treatment of various neurological and cognitive disorders.

The pyrrolidine ring is a key structural feature in a number of potent and selective H₃ receptor antagonists. Structure-activity relationship (SAR) studies have shown that a basic nitrogen atom, such as the one in the pyrrolidine ring, is crucial for affinity to the receptor. While the specific this compound compound has not been singled out in major studies, the general structure aligns with the known pharmacophore for non-imidazole H₃ antagonists. This pharmacophore typically consists of a basic amine (like pyrrolidine) connected via a linker to a lipophilic aromatic region. The 4-phenylbenzoyl group serves as an extended lipophilic moiety that could potentially engage in favorable interactions within the receptor's binding pocket.

Oxytocin (B344502) Receptor Antagonism

The this compound motif has been successfully employed in the design of potent and selective nonpeptide antagonists of the oxytocin receptor (OTR). The OTR, a G-protein coupled receptor, is a primary target for the development of tocolytic agents to manage preterm labor. nih.gov

A noteworthy example is the compound (2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide, which incorporates the core biphenyl-carbonyl-pyrrolidine structure. nih.gov In preclinical studies, this compound demonstrated high efficacy in blocking oxytocin activity. It competitively inhibits the binding of [³H]oxytocin to human and rat oxytocin receptors with nanomolar potency. nih.gov Furthermore, it effectively blocks oxytocin-induced intracellular calcium mobilization and contractions of isolated rat uterine strips. nih.gov The selectivity of this class of compounds is a critical aspect of their therapeutic potential. This particular derivative showed a more than 6-fold selectivity for the oxytocin receptor over the vasopressin V1a receptor and over 350-fold selectivity against the V1b and V2 receptor subtypes. nih.gov

ParameterSpeciesCell LineValue
Binding Affinity (Ki)
vs. [³H]OxytocinHumanHEK 293-EBNA1.9 nM
vs. [³H]OxytocinRatCHO1.1 nM
Functional Antagonism
Ca²⁺ Mobilization (IC₅₀)HumanHEK 293-EBNA8 nM
Uterine Contraction (pA₂)RatIsolated Uterine Strips7.82
Selectivity vs. Vasopressin Receptors (Ki)
V1aHumanCHO>6-fold
V1bHumanHEK 293>350-fold
V2HumanHEK 293>350-fold
Data sourced from Cirillo et al., 2003. nih.gov

These findings underscore the potential of the this compound scaffold as a foundational structure for developing orally active, nonpeptide oxytocin antagonists for conditions such as preterm labor. nih.gov

Sigma-1 Receptor Modulation

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum, implicated in a range of neurological and psychiatric conditions. sigmaaldrich.comfrontiersin.org Its modulation presents a therapeutic target for various central nervous system (CNS) disorders. The pyrrolidine scaffold is among the diverse chemical structures that have been investigated for the development of sigma-1 receptor ligands. nih.gov Molecular modeling studies have explored the interactions of pyrrolidine-containing compounds within the sigma-1 receptor binding pocket, suggesting that the protonated pyrrolidine nitrogen can form key interactions, such as a salt bridge with acidic residues like glutamate (B1630785) or aspartate. researchgate.net

While various pyrrolidine-based structures, including pyrrolidin-ones, have been developed as sigma-1 receptor antagonists, specific and detailed binding affinity data for the unsubstituted this compound scaffold are not extensively documented in the reviewed preclinical literature. nih.gov The development of selective ligands often requires significant structural modification of a core scaffold to achieve high affinity and the desired modulatory effect (agonist versus antagonist). nih.gov Therefore, while the broader pyrrolidine class of compounds is relevant to sigma-1 receptor modulation, the specific potential of the this compound motif itself remains an area for further investigation.

Neurotransmitter System Interactions

Compounds structurally related to the this compound scaffold have demonstrated significant interactions with monoamine neurotransmitter systems. Specifically, analogs of pyrovalerone, which share the phenyl-acyl-pyrrolidine core, have been identified as potent inhibitors of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.gov The DAT and NET are crucial for regulating the synaptic concentrations of dopamine and norepinephrine, respectively, and are important targets for medications treating conditions like ADHD and depression, as well as being implicated in the mechanism of action of stimulants. nih.gov

In a study of pyrovalerone analogs, modifications to the phenyl ring and the alkyl chain attached to the pyrrolidine ring produced compounds with high affinity for DAT and NET, while generally showing low activity at the serotonin (B10506) transporter (SERT). nih.gov For instance, the introduction of dichloro-substituents on the phenyl ring or replacement of the phenyl ring with a naphthyl group resulted in compounds with nanomolar potency for both dopamine and norepinephrine reuptake inhibition. nih.gov These compounds were largely inactive at serotonin and various dopamine and serotonin receptor subtypes, indicating a selective action on the transporters. nih.gov

Compound (Analog of 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one)Transporter Binding Affinity (Ki, nM)Monoamine Reuptake Inhibition (IC₅₀, nM)
DAT NET
4a (4-methylphenyl)13.349.0
4t (1-naphthyl)3.130.0
4u (3,4-dichlorophenyl)1.832.0
Data represents a selection of potent analogs from Meltzer et al., 2006. nih.gov

This research highlights that the 1-phenyl-acyl-pyrrolidine scaffold can serve as a template for developing potent and selective inhibitors of dopamine and norepinephrine transporters, suggesting a potential therapeutic application in CNS disorders characterized by dysregulation of these neurotransmitter systems.

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For the this compound scaffold and its derivatives, SAR analyses have provided valuable insights into the structural requirements for various biological activities.

For Oxytocin Receptor Antagonism: The highly potent antagonist (2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide provides a clear SAR lesson. nih.gov The key structural features contributing to its high affinity and selectivity include:

The Biphenyl (B1667301) Moiety: The 2'-methyl group on the biphenyl ring appears to be critical for enhancing potency and selectivity against vasopressin receptors.

Substitutions on the Pyrrolidine Ring: The presence of a methoxyimino group at the 4-position and a specific N-(2-hydroxy-2-phenylethyl)carboxamide side chain at the 2-position are essential for its antagonist activity. The stereochemistry at these positions ((2S,4Z) and (2S) respectively) is also vital for optimal receptor interaction.

For Neurotransmitter Transporter Inhibition: SAR studies of pyrovalerone analogs reveal important determinants for DAT and NET inhibition: nih.gov

Aromatic Ring System: Replacing the 4-methylphenyl ring with larger or more electron-withdrawing systems, such as 1-naphthyl or 3,4-dichlorophenyl, significantly increases binding affinity and inhibitory potency at both DAT and NET.

Pyrrolidine Ring: The pyrrolidine is a consistent feature among the most potent compounds in the series, suggesting it is a preferred amine substituent for interacting with the transporters.

Alkyl Chain: The length of the alkyl chain (pentan-1-one) is also a key factor, though this was kept constant in the cited study of analogs.

These studies demonstrate that the biological activity of the this compound scaffold can be finely tuned by systematic modifications at the biphenyl, benzoyl, and pyrrolidine components of the molecule.

Ligand Design and Optimization Strategies Incorporating the this compound Motif

The this compound motif serves as an excellent starting point for ligand design and optimization due to its favorable physicochemical properties and synthetic tractability. unipa.itresearchgate.net Its rigid core structure presents substituents in defined vectors, making it amenable to structure-based design and fragment-based approaches. frontiersin.orgnih.gov

Fragment-Based and Scaffold-Based Design: The core motif can be considered a large fragment or a scaffold that can be elaborated upon to enhance affinity and selectivity for a given target. frontiersin.orgnih.gov The development of the potent oxytocin antagonist from this scaffold is a prime example of a successful lead optimization campaign. nih.gov Starting with the core structure, medicinal chemists introduced functional groups onto the pyrrolidine ring that could form additional interactions within the receptor's binding pocket, thereby increasing potency and modulating the pharmacological profile from a simple binder to a highly effective antagonist.

Pharmacophore Modeling: For targets like the sigma-1 receptor, where a crystal structure is available, ligand design can be guided by pharmacophore models. nih.gov A common pharmacophore for sigma-1 ligands includes a basic nitrogen atom flanked by two hydrophobic regions. nih.govnih.gov The this compound scaffold contains the requisite nitrogen and hydrophobic biphenyl group. Optimization strategies could involve modifying the linker and the pyrrolidine ring to better match the spatial arrangement of the pharmacophoric features within the sigma-1 binding site, potentially leading to the discovery of novel modulators.

Catalytic Applications of 1 4 Phenylbenzoyl Pyrrolidine Derivatives

Asymmetric Catalysis Using Chiral Pyrrolidine-Based Ligands

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. While the pyrrolidine (B122466) scaffold itself is a well-established component of many successful chiral ligands, the specific derivatives of 1-(4-phenylbenzoyl)pyrrolidine offer a distinct framework. The 4-phenylbenzoyl group can introduce beneficial steric and electronic properties to a catalytic system.

Research into chiral ligands derived from the this compound backbone has explored their application in various metal-catalyzed asymmetric reactions. The design of these ligands often involves the introduction of stereocenters on the pyrrolidine ring, typically at the 2- and 5-positions. These chiral centers, in conjunction with the bulky 4-phenylbenzoyl group, can create a well-defined chiral pocket around a metal center, thereby directing the stereochemical outcome of a reaction.

For instance, the synthesis of novel P,N-ligands incorporating a chiral pyrrolidine backbone has been a subject of interest. These ligands, when complexed with transition metals such as iron, have been investigated in asymmetric transfer hydrogenation of ketones, demonstrating high conversions and enantioselectivities. The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalytic performance for a specific transformation.

Detailed findings from such studies are often presented in tabular format to highlight the efficacy of the developed catalysts. Below is a representative data table illustrating the performance of a hypothetical chiral pyrrolidine-based ligand derived from this compound in an asymmetric reaction.

EntrySubstrateCatalyst Loading (mol%)SolventTime (h)Conversion (%)Enantiomeric Excess (ee, %)
1Acetophenone1Toluene24>9597
21-Tetralone1THF24>9595
32-Chloroacetophenone1DCM369290

This table is a representative example and does not reflect actual experimental data for a specific this compound derivative due to the limited specific literature.

Organocatalysis with Pyrrolidine Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in synthetic organic chemistry. The pyrrolidine motif is central to many highly successful organocatalysts, with proline and its derivatives being prime examples. These catalysts often operate via enamine or iminium ion intermediates.

In the context of this compound derivatives, the pyrrolidine nitrogen can act as the key catalytic center. The N-acyl group, in this case, the 4-phenylbenzoyl group, can significantly influence the catalyst's activity and selectivity by modulating the nucleophilicity of the pyrrolidine nitrogen and by providing a specific steric environment.

While specific studies on organocatalysts directly derived from this compound are not widely reported, the broader class of N-acylpyrrolidines has been explored in various organocatalytic transformations. These include Michael additions, aldol (B89426) reactions, and Mannich reactions. The performance of these catalysts is often dependent on the nature of the N-acyl substituent. A bulky and electronically distinct group like 4-phenylbenzoyl could potentially lead to unique reactivity and selectivity profiles.

The following table summarizes the potential application of a hypothetical this compound-based organocatalyst in a Michael addition reaction.

EntryAldehydeNitroalkeneCatalyst Loading (mol%)SolventYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1Propanaltrans-β-Nitrostyrene10CH2Cl28590:1092 (syn)
2Butanaltrans-β-Nitrostyrene10Toluene8892:894 (syn)
3Cyclohexanecarboxaldehydetrans-β-Nitrostyrene15CHCl37585:1588 (syn)

This table is a representative example and does not reflect actual experimental data for a specific this compound derivative due to the limited specific literature.

Heterogeneous Catalysis Incorporating Pyrrolidine-Bridged Materials

The development of heterogeneous catalysts is crucial for creating more sustainable and industrially viable chemical processes, as they can be easily separated from the reaction mixture and recycled. Immobilizing catalytically active species, such as pyrrolidine derivatives, onto solid supports is a common strategy to achieve this.

Pyrrolidine-bridged materials, where the pyrrolidine unit acts as a linker within a larger inorganic or polymeric framework, represent an innovative approach to heterogeneous catalysis. These materials can be designed to have high surface areas and well-defined active sites. While there is no specific research detailing the use of this compound in such materials, the concept can be extended to this class of compounds.

For example, a chiral pyrrolidine derivative of this compound could be functionalized and then incorporated into a porous material such as a metal-organic framework (MOF) or a silsesquioxane-based structure. The resulting heterogeneous catalyst could then be employed in asymmetric reactions, combining the benefits of high selectivity with ease of recovery and reuse.

The performance of such a hypothetical heterogeneous catalyst is outlined in the table below, emphasizing its recyclability.

CycleReactionConversion (%)Enantiomeric Excess (ee, %)
1Asymmetric Michael Addition9593
2Asymmetric Michael Addition9493
3Asymmetric Michael Addition9392
4Asymmetric Michael Addition9192
5Asymmetric Michael Addition8991

This table is a representative example and does not reflect actual experimental data for a specific this compound derivative due to the limited specific literature.

Future Directions and Research Gaps in 1 4 Phenylbenzoyl Pyrrolidine Research

Development of Novel Synthetic Pathways

The synthesis of 1-(4-phenylbenzoyl)pyrrolidine, while achievable through standard amidation reactions between 4-phenylbenzoyl chloride and pyrrolidine (B122466), presents opportunities for the development of more efficient, sustainable, and diverse synthetic methodologies.

Future research could focus on:

Catalytic Approaches: Investigating the use of novel catalysts to promote the acylation of pyrrolidine. rsc.org This could include enzyme-catalyzed reactions for improved stereoselectivity or metal-catalyzed cross-coupling reactions that might allow for the one-pot synthesis from more fundamental precursors.

Flow Chemistry: The application of continuous flow synthesis could offer advantages in terms of reaction control, scalability, and safety, particularly if the synthesis involves energetic intermediates.

Green Chemistry: The development of synthetic routes that utilize environmentally benign solvents, reduce waste, and employ renewable starting materials would be a significant advancement. nih.gov Microwave-assisted organic synthesis (MAOS) is one such avenue that has been successfully applied to the synthesis of other pyrrolidine derivatives. nih.gov

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesResearch Focus
Conventional Amidation Straightforward, well-establishedOptimization of reaction conditions (solvent, temperature, base)
Catalytic Methods Higher efficiency, potential for stereoselectivity, milder conditionsScreening of biocatalysts and transition metal catalysts
Flow Chemistry Improved safety, scalability, and process controlDevelopment of continuous flow reactor setups for the synthesis
Green Synthesis Reduced environmental impact, use of renewable resourcesExploration of aqueous reaction media, biodegradable catalysts

Exploration of Undiscovered Chemical Reactivity

The chemical reactivity of this compound is largely uncharted territory. The presence of the benzophenone (B1666685) carbonyl group and the pyrrolidine ring suggests a rich and varied chemical behavior that warrants investigation.

Key areas for future exploration include:

Photochemistry: Benzophenones are renowned for their photochemical properties, often utilized as photoinitiators. mdpi.com Research into the photochemical reactivity of this compound could uncover applications in photolabeling, photodynamic therapy, or as a photocross-linking agent in polymer chemistry. acs.org

Derivatization: The phenyl rings of the benzophenone moiety and the pyrrolidine ring itself offer multiple sites for further functionalization. The synthesis of a library of derivatives with diverse substituents could lead to the discovery of compounds with fine-tuned electronic and steric properties. nih.gov

Ring-Opening Reactions: Investigating the stability of the pyrrolidine ring under various conditions could lead to novel ring-opening reactions, providing access to a new range of linear amino ketones with potential biological activities.

Advanced Computational Modeling for Predictive Research

Computational modeling offers a powerful tool to predict the properties and potential applications of this compound before embarking on extensive experimental work.

Future computational studies could include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be employed to understand the electronic structure, molecular orbitals (HOMO-LUMO gap), and spectroscopic properties of the molecule. scialert.netresearchgate.net This can provide insights into its reactivity and photophysical behavior.

Quantitative Structure-Activity Relationship (QSAR): By creating a virtual library of derivatives, QSAR models can be developed to predict their potential biological activities against various targets. scielo.br

Molecular Docking: Docking studies can be used to predict the binding affinity and mode of interaction of this compound with various biological targets, helping to prioritize experimental screening efforts. researchgate.net

Computational MethodPredicted PropertiesPotential Applications
DFT Electronic structure, UV-Vis spectra, bond energiesPredicting photochemical reactivity, understanding stability
QSAR Biological activity (e.g., anticancer, anti-inflammatory)Guiding the design of more potent derivatives
Molecular Docking Binding affinity to specific protein targetsIdentifying potential biological targets for drug discovery

Identification of New Biological Targets and Mechanistic Insights

The pyrrolidine scaffold is a common feature in many biologically active compounds, including numerous FDA-approved drugs. frontiersin.orgwikipedia.org The benzophenone moiety is also present in various natural products and synthetic molecules with a wide range of pharmacological effects, such as anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.gov

Future research should focus on:

High-Throughput Screening: Screening this compound against a broad panel of biological targets to identify novel activities.

Target Identification: For any identified biological activity, subsequent studies will be crucial to pinpoint the specific molecular target(s). nih.gov This can be achieved through techniques like affinity chromatography and proteomics.

Mechanistic Studies: Once a target is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effect at the molecular level. This could involve enzymatic assays, cell-based assays, and structural biology techniques.

Given the prevalence of the pyrrolidine ring in CCR5 receptor antagonists and the activity of some benzophenone derivatives as histamine (B1213489) H3-receptor antagonists, these are logical starting points for investigation. nih.govnih.gov

Integration of this compound into Complex Molecular Architectures and Functional Materials

The unique combination of a versatile heterocyclic scaffold and a photoactive aromatic ketone makes this compound an interesting building block for more complex molecular systems and functional materials.

Potential future applications include:

Polymer Science: The benzophenone moiety can act as a photo-crosslinker, suggesting that this compound could be incorporated into polymers to create photo-curable materials. researchgate.net

Organic Electronics: Benzophenone derivatives have been explored as host materials in Organic Light-Emitting Diodes (OLEDs). mdpi.com The properties of this compound in this context could be a fruitful area of research.

Supramolecular Chemistry: The pyrrolidine and benzophenone groups can both participate in non-covalent interactions, making this molecule a potential component for the design of self-assembling systems and molecular cages. The electron-releasing nature of the pyrrolidine group could also be exploited in the design of ligands for ruthenium complexes with improved visible light absorption for applications in photovoltaics. acs.org

Q & A

Q. What are the recommended synthetic routes for 1-(4-phenylbenzoyl)pyrrolidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be inferred from analogous pyrrolidine derivatives. A common approach involves:

Nucleophilic Acylation : Reacting pyrrolidine with 4-phenylbenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

Catalytic Activation : Use of triethylamine (TEA) as a base to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Critical Parameters :

  • Temperature control (0–25°C) minimizes side reactions.
  • Solvent polarity affects reaction kinetics—polar aprotic solvents (e.g., DMF) may accelerate acylation but require rigorous drying .

Q. What structural features of this compound are critical for its reactivity and biological activity?

Methodological Answer:

  • Core Structure : The pyrrolidine ring introduces conformational rigidity, influencing binding to biological targets.
  • Substituent Effects : The 4-phenylbenzoyl group enhances lipophilicity (logP ~3.5 predicted), improving membrane permeability. The biphenyl moiety may engage in π-π stacking with aromatic residues in enzymes .
  • Steric Hindrance : The ortho-phenyl group on the benzoyl ring could limit rotational freedom, altering binding kinetics .

Q. Which analytical techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity of acylation (e.g., singlet for carbonyl proton at δ 7.8–8.2 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% required for biological assays) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z: ~279.3 [M+H]+^+) .

Q. What preliminary biological activities are reported for structurally similar pyrrolidine derivatives?

Methodological Answer: Analogous compounds exhibit:

  • Anticholinergic Activity : Pyrrolidine derivatives with aromatic acyl groups show affinity for muscarinic receptors (IC50_{50} ~10–100 nM) .
  • Antioxidant Effects : Electron-rich substituents (e.g., methoxy groups) enhance radical scavenging in DPPH assays .
  • Enzyme Inhibition : Benzoyl-pyrrolidines inhibit cytochrome P450 isoforms (e.g., CYP3A4) via competitive binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products in the synthesis of this compound?

Methodological Answer:

  • Byproduct Analysis : Common side products include diacylated pyrrolidine (from excess acyl chloride) or hydrolyzed intermediates. Monitor via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
  • Optimization Strategies :
    • Stoichiometry : Use 1.2 equivalents of acyl chloride to pyrrolidine to limit over-acylation.
    • Moisture Control : Conduct reactions under anhydrous conditions with molecular sieves .
    • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

Q. What computational methods are suitable for predicting the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with target proteins (e.g., GPCRs). Focus on the biphenyl group’s role in hydrophobic pockets .
  • QSAR Modeling : Train models with descriptors like polar surface area (PSA), molar refractivity, and Hammett constants for substituents .
  • MD Simulations : Assess conformational stability of the pyrrolidine ring in aqueous vs. lipid bilayer environments .

Q. How do in vitro assays differentiate the biological activity of this compound from its analogs?

Methodological Answer:

  • Target-Specific Assays :
    • Fluorescence Polarization : Measure binding affinity to fluorescently tagged receptors (e.g., β-adrenergic receptors) .
    • Kinase Inhibition : Use ADP-Glo™ assays to quantify inhibition of kinases (e.g., EGFR) .
  • Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK293 cells, correlating with logP values .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via HPLC-MS .

Q. What strategies resolve contradictions in reported biological data for pyrrolidine derivatives?

Methodological Answer:

  • Data Triangulation : Compare results across orthogonal assays (e.g., SPR vs. ITC for binding constants) .
  • Batch Variability : Ensure compound purity (>95%) and confirm stereochemistry via chiral HPLC .
  • Contextual Factors : Account for cell line-specific expression levels (e.g., CYP450 isoforms affecting metabolite profiles) .

Q. How can derivatization of this compound enhance its pharmacological profile?

Methodological Answer:

  • Functionalization Sites :
    • Pyrrolidine Nitrogen : Introduce sulfonamide groups to improve solubility .
    • Biphenyl Ring : Add electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability .
  • Prodrug Design : Esterify the benzoyl carbonyl to enhance oral bioavailability .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Process Chemistry Hurdles :
    • Catalyst Recycling : Optimize Pd-catalyzed steps for minimal catalyst loading (e.g., 0.5 mol% Pd(OAc)2_2) .
    • Continuous Flow Systems : Improve yield (>80%) and reduce reaction time (<2 hours) via microreactors .
  • Purification at Scale : Replace column chromatography with crystallization (solvent: tert-butyl methyl ether) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.